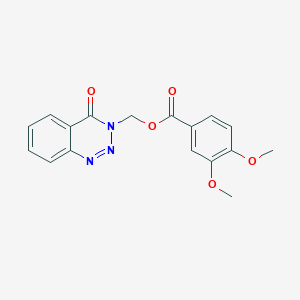

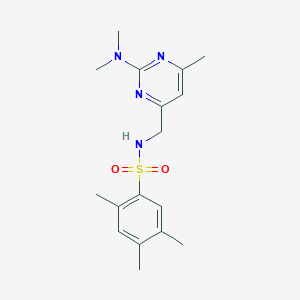

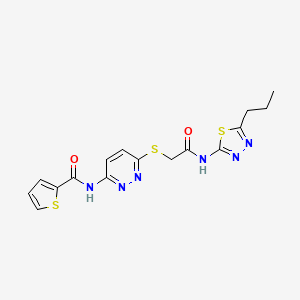

![molecular formula C15H15N3O3 B2469476 N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 439111-73-6](/img/structure/B2469476.png)

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cardiotonic Activity

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide and its analogs show promise as cardiotonics. For example, a related compound demonstrated potent positive inotropic effects in dogs, indicating its potential in enhancing heart muscle contraction strength (Robertson et al., 1986).

Potassium Channel Activation

Research into 4-heterocyclyloxy-2H-1-benzopyran potassium channel activators includes structures similar to this compound. These compounds have shown potential in antihypertensive activity in animal models (Bergmann et al., 1990).

Effects on Myocardial Phosphodiesterase Enzymes

The effects of compounds similar to this compound on myocardial phosphodiesterase enzymes have been studied. These investigations reveal insights into their mechanisms of action in cardiac tissues, such as their impact on calcium sensitization and phosphodiesterase inhibition (Szilagyi et al., 2004).

Chymase Inhibitor for Cardiovascular Diseases

Research on specific chymase inhibitors, with structures akin to this compound, shows their efficacy in preventing the development of abdominal aortic aneurysm and intimal hyperplasia, suggesting potential for treating cardiovascular diseases (Tsunemi et al., 2004; Takai et al., 2003).

Novel Synthesis Applications

The compound's structure has been utilized in novel synthetic approaches for creating various pharmacologically active molecules, including antimicrobial agents, antioxidants, and potential treatments for various diseases. These studies showcase its versatility in the synthesis of diverse bioactive compounds (Rahmouni et al., 2014; Kadhum et al., 2011).

Antioxidant Properties

Derivatives of this compound have been explored for their antioxidant properties, indicating their potential use in combating oxidative stress-related conditions (Yang et al., 2011).

properties

IUPAC Name |

2-(6-oxo-1-phenylpyridazin-3-yl)oxy-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-2-10-16-13(19)11-21-14-8-9-15(20)18(17-14)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNCYLNAOOHTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

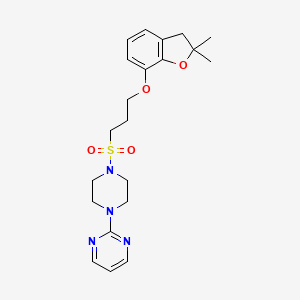

![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)

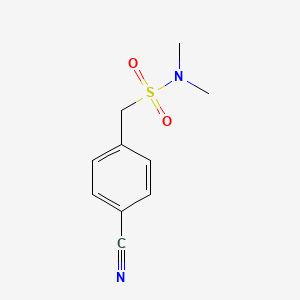

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)

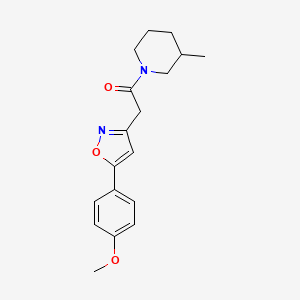

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)

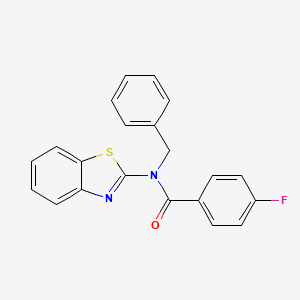

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)